molecular formula C6H9NO5 B12649360 N-(Vinyloxycarbonyl)-L-serine CAS No. 45014-14-0

N-(Vinyloxycarbonyl)-L-serine

Cat. No.: B12649360
CAS No.: 45014-14-0
M. Wt: 175.14 g/mol
InChI Key: WRDWXTJVALMCAN-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Vinyloxycarbonyl)-L-serine is an organic compound that features a vinyl group attached to the nitrogen atom of L-serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Vinyloxycarbonyl)-L-serine typically involves the reaction of L-serine with a vinyl ester in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Base: Bases such as triethylamine or sodium hydroxide are used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(Vinyloxycarbonyl)-L-serine can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

    Substitution: Halogenating agents or nucleophiles are used under mild conditions.

Major Products Formed

The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted compounds.

Scientific Research Applications

N-(Vinyloxycarbonyl)-L-serine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a drug precursor or therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(Vinyloxycarbonyl)-L-serine exerts its effects involves its interaction with specific molecular targets and pathways. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(Vinyloxycarbonyl)-L-alanine
  • N-(Vinyloxycarbonyl)-L-threonine
  • N-(Vinyloxycarbonyl)-L-cysteine

Uniqueness

N-(Vinyloxycarbonyl)-L-serine is unique due to the presence of the hydroxyl group in the serine moiety, which can participate in additional hydrogen bonding and interactions compared to other similar compounds

Properties

CAS No.

45014-14-0

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

IUPAC Name

(2S)-2-(ethenoxycarbonylamino)-3-hydroxypropanoic acid

InChI

InChI=1S/C6H9NO5/c1-2-12-6(11)7-4(3-8)5(9)10/h2,4,8H,1,3H2,(H,7,11)(H,9,10)/t4-/m0/s1

InChI Key

WRDWXTJVALMCAN-BYPYZUCNSA-N

Isomeric SMILES

C=COC(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

C=COC(=O)NC(CO)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.